Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride
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Description
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H17ClF2N2O2 and its molecular weight is 270.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Space Exploration
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : Meyers et al. (2009) developed two scalable synthetic routes for the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that facilitates further selective derivation on the azetidine and cyclobutane rings. This synthesis provides a convenient entry point for novel compounds, expanding the chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Enantiomerically Pure Synthesis
Enantiomerically Pure tert-Butyl-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate : Maton et al. (2010) described an efficient route to synthesize the enantiomerically pure tert-butyl-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. Significant improvements in the synthesis were achieved by starting from commercially available chiral lactone, showcasing an innovative approach in the field of chiral chemistry (Maton et al., 2010).
Novel Spirocyclic Compounds
Synthesis of Novel Angular Spirocyclic Azetidines : Guérot et al. (2011) reported the synthesis of a variety of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. The synthesis methods employed are amenable for preparing these building blocks on a preparative scale, which are valuable for drug discovery applications (Guérot et al., 2011).
Applications in Medicinal Chemistry
4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes Synthesis : Pancholi et al. (2018) developed methods for creating 4,5-diazaspiro[2.3]hexanes through dihalocarbene addition across 3-alkylidene-1,2-diazetidines. These compounds, including the larger 1,2-diazaspiro[3.3]heptanes, were synthesized with high yields, showcasing their potential as hexahydropyridazine analogues in medicinal chemistry (Pancholi et al., 2018).
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O2.ClH/c1-8(2,3)16-7(15)14-6-10(11,12)9(14)4-13-5-9;/h13H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEQQMVGVCDOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C12CNC2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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